Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester
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Overview
Description
Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester is an organic compound with the chemical formula C10H12Cl2IO2PS and a molecular weight of 425.05 g/mol . It is a colorless liquid that is soluble in many organic solvents . This compound is commonly used in organic synthesis, particularly in phosphine chemistry .
Preparation Methods
The preparation of Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester involves several steps and reagents . A common synthetic route includes the reaction of sodium ethylphosphonothioate with 2,5-dichloro-4-iodophenol and sodium ethyl bromide in an ethanol solution . The reaction mixture is then subjected to solvent removal and purification to obtain the desired product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester can be compared with other similar compounds such as:
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: This compound has a similar structure but different substituents on the phenyl ring.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a different alkyl group attached to the phosphonothioic acid.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
25177-27-9 |
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Molecular Formula |
C10H12Cl2IO2PS |
Molecular Weight |
425.05 g/mol |
IUPAC Name |
(2,5-dichloro-4-iodophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2IO2PS/c1-3-14-16(17,4-2)15-10-6-7(11)9(13)5-8(10)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
QKBKDXIHVRIMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
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